

Comprehensive literature review on Kapurimycin A1

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Compound of Interest

Compound Name: Kapurimycin A1

Cat. No.: B1673286

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Kapurimycin A1: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin A1 is a polycyclic aromatic antibiotic belonging to the tetrahydroanthra- γ -pyrone class of microbial metabolites.[1] Isolated from *Streptomyces* sp. DO-115, it has demonstrated significant biological activity, including antibacterial effects against Gram-positive bacteria and notable antitumor properties.[2][3] This technical guide provides a comprehensive review of the existing literature on **Kapurimycin A1**, with a focus on its chemical properties, biological activity, and mechanism of action. The information is presented to be a valuable resource for researchers in natural product chemistry, oncology, and antibiotic drug discovery.

Chemical Properties

Kapurimycin A1 is an organic heterotricyclic compound with the molecular formula $C_{27}H_{26}O_9$. [1] Its structure was elucidated through NMR spectroscopic analysis and features a tetrahydroanthra- γ -pyrone skeleton with a β,γ -unsaturated δ -keto carboxylic acid moiety.[1]

Table 1: Physicochemical Properties of **Kapurimycin A1**

| Property | Value | Reference |
|-----------------------------------|---|-----------|
| Molecular Formula | C ₂₇ H ₂₆ O ₉ | [1] |
| Molecular Weight | 494.5 g/mol | [4] |
| Appearance | Yellow Powder | [3] |
| UV λ _{max} (MeOH) nm (ε) | 238 (28,000), 280 (sh 9,000), 308 (9,000), 410 (8,000) | [3] |
| Solubility | Soluble in methanol, ethyl acetate, acetone, and chloroform. Slightly soluble in water. | [3] |

Biological Activity

Kapurimycin A1 exhibits a range of biological activities, primarily as an antibacterial and antitumor agent.

Antibacterial Activity

Kapurimycin A1 has shown significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for a range of bacteria are summarized in the table below.

Table 2: Antibacterial Spectrum of **Kapurimycin A1**

| Organism | MIC (µg/mL) |
|---------------------------------------|-------------|
| Staphylococcus aureus FDA 209P | 3.13 |
| Staphylococcus epidermidis ATCC 12228 | 3.13 |
| Bacillus subtilis ATCC 6633 | 1.56 |
| Micrococcus luteus ATCC 9341 | 0.78 |
| Corynebacterium xerosis ATCC 7711 | 3.13 |
| Escherichia coli NIHJ | > 100 |
| Klebsiella pneumoniae ATCC 10031 | > 100 |
| Pseudomonas aeruginosa IAM 1095 | > 100 |
| Salmonella typhimurium ATCC 14028 | > 100 |
| Proteus vulgaris ATCC 6897 | > 100 |
| Candida albicans ATCC 10231 | > 100 |
| Saccharomyces cerevisiae ATCC 9763 | > 100 |
| Aspergillus niger ATCC 9642 | > 100 |
| Penicillium chrysogenum ATCC 10106 | > 100 |

Data sourced from Hara, M., et al. (1990). The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities. The Journal of Antibiotics, 43(12), 1513–1518.

Antitumor Activity

Kapurimycin A1 has demonstrated cytotoxicity against cultured mammalian cells and in vivo antitumor activity against the mouse leukemia P388 cell line.[\[2\]](#)[\[3\]](#)

Table 3: In Vitro Cytotoxicity of **Kapurimycin A1**

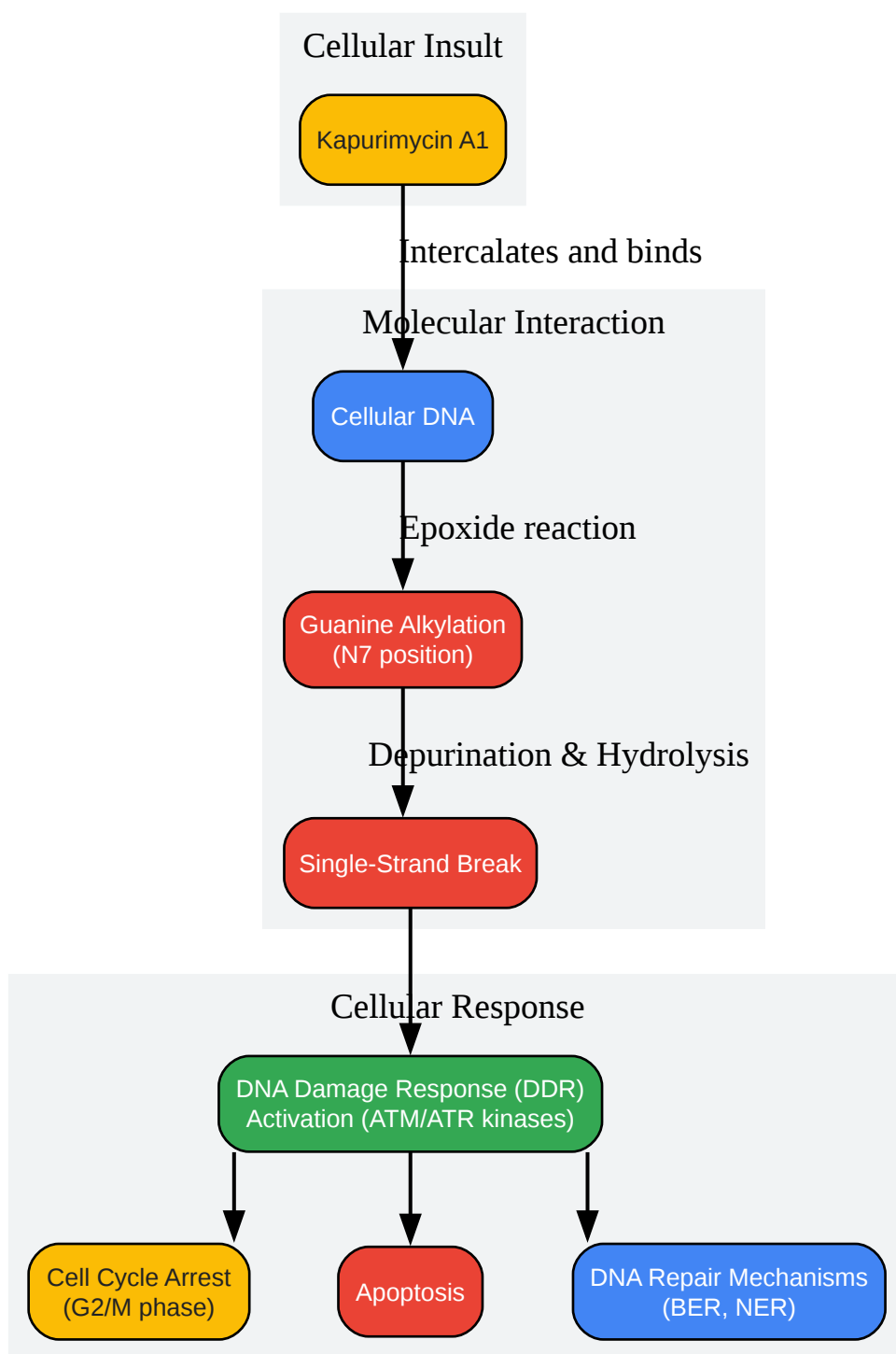
| Cell Line | IC ₅₀ (µg/mL) |
|---------------------------------|--------------------------|
| HeLa S3 (human cervical cancer) | 0.39 |
| T24 (human bladder carcinoma) | 0.78 |

Data sourced from Hara, M., et al. (1990). The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities. The Journal of Antibiotics, 43(12), 1513–1518.

Mechanism of Action

The precise mechanism of action for **Kapurimycin A1** has not been fully elucidated. However, studies on the closely related and more potent analog, Kapurimycin A3, provide significant insights. Kapurimycin A3 is known to cause single-strand cleavage of supercoiled DNA.^[1] This activity is attributed to the alkylation of guanine residues in the DNA, followed by depurination and subsequent hydrolysis of the phosphate backbone at the resulting apurinic site.^[1] The epoxide functional group within the kapurimycin structure is the key alkylating moiety.^[1] Given the structural similarity, it is highly probable that **Kapurimycin A1** shares this DNA-damaging mechanism.

This DNA alkylation and subsequent strand scission would trigger a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway.



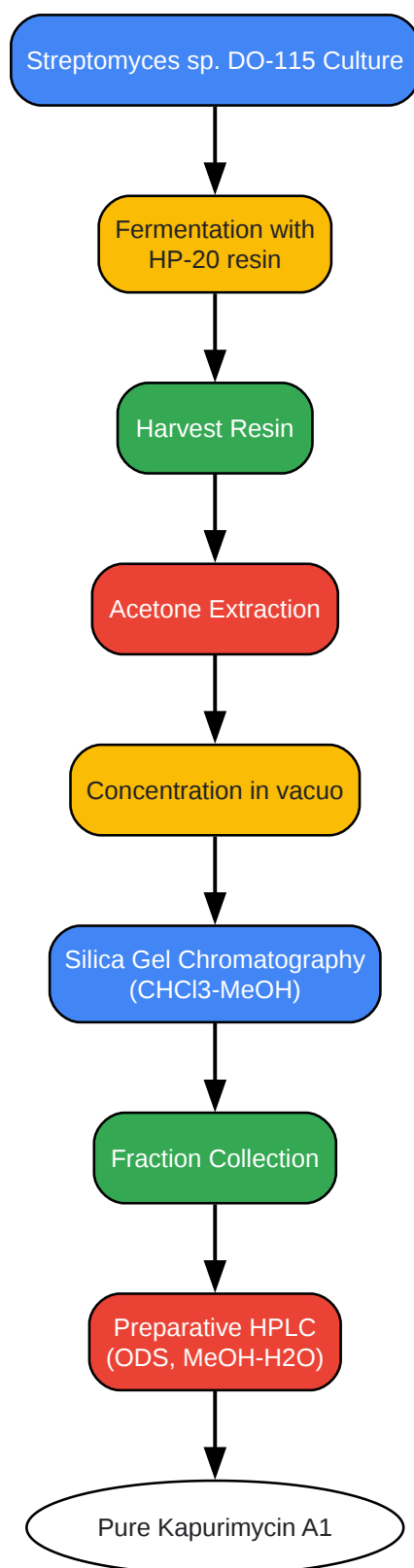
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Proposed mechanism of action for **Kapurimycin A1**.

Experimental Protocols

The following are summaries of the key experimental protocols used in the initial characterization of **Kapurimycin A1**, based on the available literature.

Fermentation and Isolation of Kapurimycin A1



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